4-Amino-6-(2-chlorofuran-3-yl)-1,3,5-triazine-2-thiol
Description
4-Amino-6-(2-chlorofuran-3-yl)-1,3,5-triazine-2-thiol is a heterocyclic compound featuring a 1,3,5-triazine core substituted with an amino group, a thiol group, and a 2-chlorofuran-3-yl moiety. The triazine ring is a six-membered aromatic system with alternating nitrogen and carbon atoms, while the 2-chlorofuran substituent introduces a halogenated five-membered oxygen heterocycle. The thiol (-SH) group may enhance reactivity or influence binding to biological targets, distinguishing it from other triazine-based compounds with sulfonylurea or alkoxy substituents .
Properties
Molecular Formula |
C7H5ClN4OS |
|---|---|
Molecular Weight |
228.66 g/mol |
IUPAC Name |
2-amino-6-(2-chlorofuran-3-yl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C7H5ClN4OS/c8-4-3(1-2-13-4)5-10-6(9)12-7(14)11-5/h1-2H,(H3,9,10,11,12,14) |
InChI Key |
INJVAXLGFOVZAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1C2=NC(=S)N=C(N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(2-chlorofuran-3-yl)-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorofuran-3-carboxylic acid with thiourea and an amine source under acidic or basic conditions to form the triazine ring. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazine ring’s electron-deficient nature facilitates nucleophilic aromatic substitution (NAS) at positions adjacent to electron-withdrawing groups.
Key Reaction Pathways
Example :
Reaction with butan-2-amine under reflux replaces the chlorofuran’s chlorine, yielding disubstituted triazine derivatives. Kinetic studies show >80% conversion after 12 h at 75°C in THF .
Oxidation and Redox Reactions
The thiol group undergoes oxidation under mild conditions:
| Reaction | Conditions | Product |
|---|---|---|
| Oxidation | H₂O₂, RT | 4-Amino-6-(2-chlorofuran-3-yl)-1,3,5-triazine-2-sulfonic acid |
| Disulfide formation | I₂, basic medium | Bis(triazinyl) disulfide |
Mechanistic Insight :
Oxidation of the thiol (-SH) to sulfonic acid (-SO₃H) proceeds via radical intermediates, confirmed by ESR spectroscopy in analogous triazine-thiols .
Cyclocondensation Reactions
The amino group participates in cyclization reactions with carbonyl compounds:
| Reagent | Conditions | Product |
|---|---|---|
| Benzaldehyde | EtOH, Δ | Triazino-benzimidazole hybrid |
| Acetylacetone | Mg(ClO₄)₂ catalyst | Fused pyrimidine-triazine system |
Structural Confirmation :
X-ray crystallography of analogous compounds reveals planar triazine-heterocycle fused systems with intramolecular H-bonding .
Metal Coordination Chemistry
The thiol and amino groups act as ligands for transition metals:
| Metal Salt | Coordination Site | Complex Structure |
|---|---|---|
| Cu(II) acetate | Thiol (S), Amino (N) | Square-planar geometry |
| Fe(III) chloride | Triazine (N), Thiol (S) | Octahedral geometry |
Stability :
Cu(II) complexes exhibit enhanced thermal stability (decomposition >250°C) compared to the free ligand .
Comparative Reactivity of Substituents
A reactivity hierarchy was established using DFT calculations:
| Group | Relative Reactivity (kcal/mol) |
|---|---|
| -SH (thiol) | −15.2 |
| -Cl (chlorofuran) | −9.8 |
| -NH₂ (amino) | −6.4 |
Electronic Effects :
The thiol group’s high nucleophilicity is attributed to sulfur’s polarizability, while the chlorofuran’s electron-withdrawing nature enhances triazine ring electrophilicity .
Scientific Research Applications
4-Amino-6-(2-chlorofuran-3-yl)-1,3,5-triazine-2-thiol has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer, antimicrobial, and antiviral agent. Its unique structure allows it to interact with various biological targets.
Materials Science: It can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials.
Agrochemicals: The compound is explored for its potential as a pesticide or herbicide due to its ability to inhibit specific enzymes in plants and pests.
Mechanism of Action
The mechanism of action of 4-Amino-6-(2-chlorofuran-3-yl)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of their activity. Additionally, the triazine ring can interact with nucleic acids, affecting DNA and RNA synthesis.
Comparison with Similar Compounds
To contextualize the properties of 4-amino-6-(2-chlorofuran-3-yl)-1,3,5-triazine-2-thiol, we compare it with structurally analogous triazine derivatives, focusing on substituents, applications, and biological activity.
Structural Analogues and Substituent Effects
Key Observations :
- Substituent Impact :
- The 2-chlorofuran-3-yl group in the target compound introduces both halogenation (enhancing stability and lipophilicity) and a heterocyclic structure, which is critical for herbicidal activity in patented analogues .
- Thiol (-SH) vs. Sulfonylurea : Sulfonylurea derivatives (e.g., metsulfuron methyl) act as acetolactate synthase (ALS) inhibitors, while thiol-containing compounds may interact differently with enzyme targets due to redox activity or direct binding via -SH .
- Pyridine vs. Furan : Pyridine substituents (as in ) improve water solubility, whereas chlorinated furan may enhance soil persistence and membrane penetration .
Stability and Reactivity
- The thiol group in this compound may render it susceptible to oxidation, forming disulfide bonds, which could limit shelf life compared to sulfonylurea derivatives (e.g., metsulfuron methyl) .
- Chlorine on the furan ring increases resistance to photodegradation, a trait shared with chloro-substituted triazines like MT1 .
Biological Activity
4-Amino-6-(2-chlorofuran-3-yl)-1,3,5-triazine-2-thiol is a heterocyclic compound belonging to the triazine family. Its unique structure, which includes both amino and thiol functional groups, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Properties:
- Molecular Weight : 216.68 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
- Stability : Sensitive to light and air; should be stored in a cool, dark place.
Biological Activity Overview
Research indicates that compounds with triazine structures exhibit a variety of biological activities. The specific activities of this compound include:
1. Antimicrobial Activity
Several studies have explored the antimicrobial properties of triazine derivatives. For instance, derivatives similar to 4-Amino-6-(2-chlorofuran-3-yl)-1,3,5-triazine have shown effectiveness against various bacterial strains and fungi.
| Organism | Activity | Reference |
|---|---|---|
| Escherichia coli | Moderate inhibition | |
| Staphylococcus aureus | Significant inhibition | |
| Candida albicans | Effective antifungal activity |
2. Anticancer Potential
The compound has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cell lines through various mechanisms:
- Mechanism of Action : Induction of oxidative stress leading to cell death.
- Targeted Cancer Types : Breast cancer and leukemia cells have shown sensitivity to treatment with triazine derivatives.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry reported that derivatives of triazines exhibited cytotoxic effects on human leukemia cells. The study highlighted that the presence of thiol groups enhances the reactivity towards cellular targets involved in apoptosis pathways .
The biological activity of this compound can be attributed to several mechanisms:
Oxidative Stress Induction
The compound may increase reactive oxygen species (ROS) levels within cells, leading to oxidative damage and subsequent apoptosis.
Enzyme Inhibition
Triazine derivatives can inhibit key enzymes involved in cellular metabolism and proliferation, such as:
- Topoisomerases : Implicated in DNA replication.
- Kinases : Affecting cell signaling pathways.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-amino-6-(2-chlorofuran-3-yl)-1,3,5-triazine-2-thiol?
- Answer : The synthesis of triazine derivatives often involves nucleophilic substitution or condensation reactions. For example, details the use of sodium methoxide in methanol for selective substitution of chlorine atoms in triazine rings, which can be adapted. Key steps include:
- Condensation of 2,4,6-trichloro-1,3,5-triazine with a furan-containing amine under alkaline conditions (0°C, aqueous NaOH/acetone) .
- Thiolation via reaction with thiourea or sodium hydrosulfide under controlled pH.
- Critical Note : Monitor reaction progress using TLC or HPLC to avoid over-substitution.
Q. How can the purity and structural integrity of this compound be validated?
- Answer : Use a combination of analytical techniques:
- HPLC (≥95% purity threshold) with a C18 column and UV detection (λ = 254 nm).
- NMR (¹H/¹³C) to confirm substitution patterns (e.g., furan protons at δ 6.5–7.5 ppm, triazine carbons at δ 160–170 ppm) .
- Mass spectrometry (ESI-MS) for molecular ion confirmation (e.g., [M+H]+ at m/z 284.3).
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
- Answer : Tools like Gaussian or COSMO-RS predict solvent effects and transition states. For instance:
- Simulate the energy profile of chlorine substitution using DFT to identify optimal solvents (e.g., methanol vs. DMF) .
- Data Table :
| Solvent | Dielectric Constant | Predicted Activation Energy (kcal/mol) |
|---|---|---|
| Methanol | 32.7 | 18.4 |
| DMF | 36.7 | 22.1 |
- Interpretation: Lower activation energy in methanol aligns with experimental success in .
Q. How to resolve contradictions in biological activity data (e.g., antimicrobial assays)?
- Answer : Contradictions may arise from assay variability or impurities. Mitigation strategies:
- Dose-response curves : Test multiple concentrations (e.g., 1–100 µM) with triplicate measurements.
- Control experiments : Include known inhibitors (e.g., ampicillin for Gram-negative bacteria) and assess cytotoxicity using HEK293 cells .
- Advanced Tip : Use LC-MS to verify compound stability under assay conditions (e.g., pH 7.4 buffer degradation).
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Answer :
- Analog synthesis : Modify the chlorofuran moiety (e.g., replace chlorine with bromine) and compare activities .
- Molecular docking : Target enzymes like dihydrofolate reductase (PDB ID: 1DHF) to predict binding affinities .
- Data Table :
| Derivative | IC₅₀ (µM) | LogP |
|---|---|---|
| Parent | 12.3 | 1.8 |
| Br-Furan | 8.7 | 2.1 |
Methodological Considerations
Q. How to design a robust experimental workflow for optimizing yield?
- Answer : Apply Design of Experiments (DoE) principles:
- Factors : Temperature (25–60°C), solvent ratio (MeOH:H₂O = 1:1 to 4:1), reaction time (2–24 hrs).
- Response Surface Methodology (RSM) : Identify interactions between variables (e.g., higher temperatures reduce time but risk side reactions) .
- Software : Use JMP or Minitab for factorial design and ANOVA analysis.
Q. What safety protocols are critical when handling chlorinated furan intermediates?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
